Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14834374
InChI: InChI=1S/C15H13BrN4O2S/c1-9-12(13(21)22-2)7-17-14-18-15(19-20(9)14)23-8-10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3
SMILES:
Molecular Formula: C15H13BrN4O2S
Molecular Weight: 393.3 g/mol

Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC14834374

Molecular Formula: C15H13BrN4O2S

Molecular Weight: 393.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C15H13BrN4O2S
Molecular Weight 393.3 g/mol
IUPAC Name methyl 2-[(4-bromophenyl)methylsulfanyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C15H13BrN4O2S/c1-9-12(13(21)22-2)7-17-14-18-15(19-20(9)14)23-8-10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3
Standard InChI Key GGMGSLPFKGNAAU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NC2=NC(=NN12)SCC3=CC=C(C=C3)Br)C(=O)OC

Introduction

Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyltriazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific structure of this compound, featuring a bromobenzyl group attached to a triazolopyrimidine core, suggests potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyltriazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. These may include the formation of the triazolopyrimidine core followed by the introduction of the bromobenzyl group through a nucleophilic substitution reaction.

Antimicrobial Activity

Triazolopyrimidines have been reported to exhibit antimicrobial activity against various pathogens. The presence of the bromobenzyl group may enhance this activity by increasing the compound's ability to interact with biological targets.

Anticancer Activity

Some triazolopyrimidines have shown potential as anticancer agents by inhibiting key enzymes involved in cancer cell proliferation. The specific modifications in Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyltriazolo[1,5-a]pyrimidine-6-carboxylate could influence its efficacy in this area.

In Vitro Studies

CompoundBiological ActivityTargetReference
Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyltriazolo[1,5-a]pyrimidine-6-carboxylateAntimicrobialBacterial strains
Analogues of TriazolopyrimidinesAnticancerCancer cell lines

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